molecular formula C16H16N6O3S2 B11365806 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11365806
M. Wt: 404.5 g/mol
InChI Key: AYDBLOBAFXHDTR-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: stands out due to its unique combination of a pyrimidine ring, sulfamoyl group, and thiadiazole ring

Properties

Molecular Formula

C16H16N6O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H16N6O3S2/c1-9-8-14(18-11(3)17-9)21-27(24,25)13-6-4-12(5-7-13)19-16(23)15-10(2)20-22-26-15/h4-8H,1-3H3,(H,19,23)(H,17,18,21)

InChI Key

AYDBLOBAFXHDTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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